ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

Description

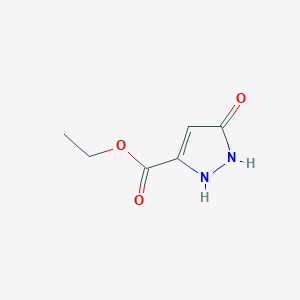

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-oxo-1,2-dihydropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h3H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCPAXRNQIOISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511405 | |

| Record name | Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40711-33-9, 85230-37-1 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 2,5-dihydro-5-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040711339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-hydroxy-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-PYRAZOLE-3-CARBOXYLIC ACID, 2,5-DIHYDRO-5-OXO-, ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SIH379M21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl 5 Hydroxy 1h Pyrazole 3 Carboxylate and Its Derivatives

Classical and Contemporary Approaches to Pyrazole (B372694) Carboxylate Synthesis

The construction of the pyrazole core is predominantly achieved through the formation of bonds between a binucleophilic hydrazine (B178648) component and a 1,3-dielectrophilic carbon unit. mdpi.com This fundamental approach has been refined over more than a century, leading to a variety of reliable synthetic routes.

The most classic and straightforward method for synthesizing pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a process first reported by Knorr in 1883. mdpi.comnih.gov This reaction involves the nucleophilic attack of the hydrazine nitrogens onto the two carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the aromatic pyrazole ring. mdpi.com

The versatility of this method lies in the wide availability of both starting materials. Various substituted hydrazines (arylhydrazines, alkylhydrazines, hydrazine hydrate) and a broad range of 1,3-dicarbonyl compounds (β-diketones, β-ketoesters, β-ketoaldehydes) can be employed to generate a library of polysubstituted pyrazoles. mdpi.comresearchgate.net A primary challenge in this synthesis, especially with unsymmetrical dicarbonyl compounds and substituted hydrazines, is controlling the regioselectivity, which can lead to the formation of two possible regioisomers. mdpi.comnih.gov Reaction conditions, such as the solvent and the nature of the hydrazine (e.g., free base vs. hydrochloride salt), can influence the isomeric ratio. nih.gov

Table 1: Examples of Cyclocondensation for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Arylhydrazine | 1,3-Diketone | Acidic conditions | 1,3,5-Trisubstituted Pyrazole | mdpi.com |

| Hydrazine Hydrate (B1144303) | β-Arylchalcone Epoxide | Dehydration | 3,5-Diaryl-1H-Pyrazole | nih.gov |

| Phenylhydrazine (B124118) | Diacetylene Ketone | Ethanol (B145695) | Regioisomeric Pyrazoles | nih.gov |

While direct condensation is effective, multi-step strategies are often necessary to achieve more complex substitution patterns or to access specific isomers that are not favored in one-pot reactions. afinitica.comnih.gov These strategies involve the synthesis of a key intermediate, which is then converted to the final pyrazole product.

One common multi-step approach begins with the synthesis of chalcone (B49325) analogues (α,β-unsaturated ketones). The chalcone is then subjected to a sequence of reactions, such as bromination to form a dibromide, followed by conversion to a β-diketone intermediate. This synthesized diketone is then cyclized with hydrazine hydrate to yield the target pyrazole. researchgate.net Another strategy involves the initial formation of a nitro-substituted pyrazole through cyclocondensation, followed by the chemical reduction of the nitro group to an amine, which can then be further functionalized. afinitica.com

For the synthesis of specific hydroxy pyrazole carboxylates, a two-step process can be employed. For instance, ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates are prepared via an initial acid-catalyzed reaction of diethyl [(dimethylamino)methylene]malonate with arylhydrazines to form an enaminone-type intermediate. This intermediate is subsequently cyclized under basic conditions to afford the final product. nih.gov A novel two-step synthesis for the isomeric methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates involves the acylation of hydrazines with methyl malonyl chloride, followed by cyclization of the resulting hydrazides. nih.gov

To enhance synthetic efficiency, reduce waste, and simplify procedures, significant research has focused on developing one-pot and multi-component reactions for pyrazole synthesis. mdpi.comsid.ir These protocols combine several reaction steps in a single flask without isolating intermediates.

A notable one-pot method involves the reaction of arenes and carboxylic acids in the presence of TfOH/TFAA (trifluoromethanesulfonic acid/trifluoroacetic anhydride). rsc.org This system facilitates the sequential in-situ formation of ketones and then 1,3-diketones, which are immediately trapped by hydrazine to form 3,5-disubstituted pyrazoles. mdpi.com Similarly, 1,3-diketones can be generated in situ from ketones and acid chlorides, and then directly converted to pyrazoles by the addition of hydrazine. organic-chemistry.org

Three-component reactions are particularly powerful. For example, pyrazole-4-carboxylic acid ethyl ester derivatives can be synthesized in a one-pot reaction involving a phenylhydrazine, an aldehyde, and ethyl acetoacetate, often using an ionic liquid as a recyclable catalyst and medium. sid.ir This approach offers advantages such as mild reaction conditions and operational simplicity. sid.ir

Precursor Chemistry and Reaction Conditions

The choice of precursors and the specific reaction conditions are critical in directing the outcome of pyrazole synthesis, influencing yield, purity, and isomeric distribution.

A key pathway to ethyl 5-substituted-1H-pyrazole-3-carboxylates involves the use of diethyl oxalate (B1200264) and acetophenone (B1666503) derivatives as precursors. nih.gov This synthesis proceeds in two main steps:

Claisen Condensation: The first step is a Claisen condensation between an acetophenone derivative and diethyl oxalate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide. The base deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking one of the ester carbonyls of diethyl oxalate. This process yields a substituted ethyl 2,4-dioxo-4-phenylbutanoate derivative, which is a 1,3-dicarbonyl compound (specifically, a β-diketoester). nih.govbeilstein-journals.org

Cyclization: The resulting dioxo-ester intermediate is then reacted with a hydrazine source, such as hydrazine hydrate, in a suitable solvent like glacial acetic acid. The hydrazine undergoes a cyclocondensation reaction with the dicarbonyl moiety to form the pyrazole ring, yielding the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate product. nih.gov

This method allows for the introduction of various substituents onto the pyrazole ring by starting with appropriately substituted acetophenones. nih.gov

Table 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

| Acetophenone Substituent | Intermediate Formed | Final Product | Reference |

|---|---|---|---|

| 4-Chloro | Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate | Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | nih.gov |

| 4-Methoxy | Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate | Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | nih.gov |

| 3,4-Dimethoxy | Ethyl 2,4-dioxo-4-(3,4-dimethoxyphenyl)butanoate | Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | nih.gov |

The choice between hydrazine hydrate (H₂NNH₂·H₂O) and hydrazine monohydrochloride (H₂NNH₂·HCl) as the nitrogen source can significantly impact the reaction.

Hydrazine Hydrate: As a basic reagent, hydrazine hydrate is commonly used in cyclization reactions. nih.govnih.gov Its basic nature can facilitate the deprotonation steps involved in the cyclization mechanism. However, in some cases, its use can lead to side reactions or a lack of regioselectivity. beilstein-journals.org

Hydrazine Monohydrochloride: This salt provides hydrazine in an acidic medium. The use of hydrazine hydrochloride can be advantageous for several reasons. The acidic conditions can catalyze the condensation and dehydration steps of the pyrazole formation. beilstein-journals.org Furthermore, it has been found that the cyclocondensation of an arylhydrazine hydrochloride with 1,3-diketones in aprotic dipolar solvents can lead to better regioselectivity compared to using hydrazine hydrate in protic solvents like ethanol. nih.gov The choice of the hydrazine source is therefore a critical parameter to optimize for a specific pyrazole synthesis, influencing both reaction rate and the isomeric purity of the product.

Influence of Solvent Systems and Catalysts in Pyrazole Formation

The synthesis of pyrazole rings, a cornerstone reaction in heterocyclic chemistry, is profoundly affected by the solvent and catalytic systems employed. The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, often requires a catalyst to proceed efficiently. jetir.org

Acid catalysis is a common strategy. The acid protonates a carbonyl group of the dicarbonyl compound, activating it for nucleophilic attack by the hydrazine. jetir.org Following the initial attack and subsequent cyclization, the catalyst is regenerated. jetir.org Conversely, base-catalyzed cyclization of intermediate hydrazones is also a widely used method. For instance, the synthesis of ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates has been effectively achieved by cyclizing enhydrazine precursors in a solvent mixture of water, methanol, and triethylamine, a base. nih.govuni-lj.si

In the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, glacial acetic acid has been used as the solvent, which can also play a catalytic role. The reaction proceeds by reacting substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediates with hydrazine hydrate in glacial acetic acid. nih.gov Similarly, a mixture of toluene (B28343) and dichloromethane (B109758) has been used as the solvent for the one-pot synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate from phenylhydrazine and dimethyl acetylene (B1199291) dicarboxylate (DMAD). mdpi.com

Recent research has focused on developing more environmentally friendly and efficient catalytic systems. "Green catalysts" such as ammonium (B1175870) chloride, which is inexpensive and non-toxic, have been utilized in ethanol for the synthesis of pyrazoles like 3,5-dimethyl pyrazole. jetir.org Heterogeneous catalysts, such as Amberlyst-70, have proven effective for the aqueous synthesis of pyrazoles at room temperature. This approach simplifies the reaction workup and aligns with green chemistry principles. mdpi.com Lewis acid catalysts, including lithium perchlorate, have also been shown to be necessary for the reaction between acetylacetone (B45752) and 2,4-dinitrophenylhydrazine, as the reaction did not proceed in solvents alone. mdpi.com

The solvent itself can dramatically influence the outcome, particularly the regioselectivity of the reaction. It has been demonstrated that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and particularly 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents can significantly increase the regioselectivity in the formation of N-methylpyrazoles from unsymmetrical 1,3-diketones and methylhydrazine, often leading to almost exclusive formation of one regioisomer. conicet.gov.ar

| Catalyst/Solvent System | Reactants | Key Findings | Reference |

|---|---|---|---|

| Triethylamine (base) in Water/Methanol | Enhydrazine intermediates | Effective for base-catalyzed cyclization to form 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates. | nih.govuni-lj.si |

| Glacial Acetic Acid (acid catalyst/solvent) | Dioxo-esters and hydrazine hydrate | Yields novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives. | nih.gov |

| Ammonium Chloride (green catalyst) in Ethanol | Acetyl acetone (B3395972) and hydrazine hydrate | Demonstrates an inexpensive, non-toxic catalytic approach. | jetir.org |

| Amberlyst-70 (heterogeneous catalyst) in Water | Hydrazines and 1,3-diketones | Provides an environmentally friendly protocol with a simple workup. | mdpi.com |

| 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (solvent) | 1,3-diketones and methylhydrazine | Dramatically improves regioselectivity in pyrazole formation. | conicet.gov.ar |

| Toluene/Dichloromethane (solvent) | Phenylhydrazine and DMAD | Used for the one-pot synthesis of a 5-hydroxy-1H-pyrazole-3-carboxylate derivative. | mdpi.com |

Regioselective Synthesis of Isomeric Pyrazole Carboxylates

The reaction between a monosubstituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound can theoretically produce two different regioisomers, making regioselectivity a significant challenge in pyrazole synthesis. conicet.gov.arresearchgate.net The ability to control which nitrogen atom of the hydrazine attacks which carbonyl group is crucial for preparing a specific, desired isomer of a pyrazole carboxylate.

A notable strategy for controlling the regiochemical outcome involves the choice of the hydrazine reagent. A regiocontrolled methodology for preparing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles found that the selectivity is dependent on the nature of the hydrazine. When arylhydrazine hydrochlorides are used, the reaction with trichloromethyl enones selectively yields the 1,3-regioisomer. In contrast, using the corresponding free arylhydrazine base leads exclusively to the formation of the 1,5-regioisomer. acs.org This switch in selectivity provides a powerful tool for accessing either isomeric series from a common precursor.

The synthesis of isomeric 5-hydroxy and 3-hydroxy pyrazole carboxylates highlights different synthetic pathways required to achieve regioselectivity. The synthesis of ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates can be achieved via an acid-catalyzed transamination of a malonate derivative with arylhydrazines, followed by a base-catalyzed cyclization. nih.govuni-lj.si However, preparing the isomeric 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates is more challenging because it requires the less nucleophilic nitrogen of the arylhydrazine to react first. A novel two-step synthesis for these 3-hydroxy isomers has been developed, which involves the acylation of hydrazines with methyl malonyl chloride, followed by cyclization. nih.govuni-lj.si

Specific reagents can also direct the regioselectivity of the cyclocondensation. A straightforward and regiospecific synthesis of 4-substituted 1H-pyrazole-5-carboxylates was achieved from the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine (B1221602) hydrochloride or carboxymethylhydrazine. organic-chemistry.org These reactions yielded only one regioisomer in high yields, regardless of the substituents on the enaminodiketone, demonstrating a robust method for preparing specific pyrazole-5-carboxylates. organic-chemistry.org The reaction proceeds via initial attack of the hydrazine at the β-carbon of the enaminodiketone. organic-chemistry.org

| Target Isomer | Key Reagents/Strategy | Outcome | Reference |

|---|---|---|---|

| 1,3-Regioisomer (e.g., Methyl 1-phenyl-5-aryl-1H-pyrazole-3-carboxylate) | Arylhydrazine hydrochloride with trichloromethyl enone | High selectivity for the 1,3-isomer. | acs.org |

| 1,5-Regioisomer (e.g., Methyl 1-phenyl-3-aryl-1H-pyrazole-5-carboxylate) | Free arylhydrazine with trichloromethyl enone | Exclusive formation of the 1,5-isomer. | acs.org |

| Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates | Arylhydrazines with diethyl [(dimethylamino)methylene]malonate, followed by base-catalyzed cyclization. | Regioselective formation of the 5-hydroxy isomer. | nih.govuni-lj.si |

| Methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates | Acylation of hydrazines with methyl malonyl chloride, followed by cyclization. | A novel, regioselective route to the 3-hydroxy isomer. | nih.govuni-lj.si |

| 4-Substituted 1H-pyrazole-5-carboxylates | Unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride. | Regiospecific formation of the pyrazole-5-carboxylate. | organic-chemistry.org |

Structural Elucidation and Conformational Analysis of Ethyl 5 Hydroxy 1h Pyrazole 3 Carboxylate and Analogs

Spectroscopic Characterization Techniques in Structural Research

Spectroscopic methods are indispensable tools for the definitive identification and structural confirmation of organic molecules. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Infrared (IR) spectroscopy and Mass Spectrometry (MS), provides a detailed picture of the molecular framework, functional groups, and connectivity of atoms within a molecule.

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a key signal appears as a singlet at δ 5.98 ppm, which is assigned to the proton at the 4th position of the pyrazole (B372694) ring. Another characteristic singlet is observed at δ 3.80 ppm, corresponding to the three protons of the ester methoxy (B1213986) group. A broad singlet for the hydroxyl proton is also visible at δ 12.16 ppm. This data suggests that the compound predominantly exists in the hydroxyl-pyrazole tautomeric form in DMSO-d6 solution.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon skeleton of a molecule. For pyrazole derivatives, the chemical shifts of the carbon atoms in the pyrazole ring are particularly informative for determining the tautomeric form and substitution pattern. In studies of various pyrazole derivatives, the signals for the carbon atoms of the pyrazole ring are in excellent agreement with previously reported data.

| ¹H NMR Chemical Shifts (ppm) for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in DMSO-d6 |

| Proton |

| H-4 (pyrazole) |

| OCH₃ (ester) |

| OH |

| Chemical Shift (δ) |

| 5.98 (s) |

| 3.80 (s) |

| 12.16 (s) |

| Representative ¹³C NMR Chemical Shifts (ppm) for Pyrazole Ring Carbons in Analogs |

| Carbon |

| C-3 |

| C-4 |

| C-5 |

| Chemical Shift Range (δ) |

| ~140-160 |

| ~90-110 |

| ~130-150 |

Infrared (IR) and Mass Spectrometry (ESI-MS) Applications in Compound Identification

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the case of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate and its analogs, characteristic absorption bands are expected. The IR spectrum of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate shows a distinct peak at 3204 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Another strong absorption is observed at 1728 cm⁻¹ for the carbonyl (C=O) stretching vibration of the ester group.

Mass Spectrometry (ESI-MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. For a related compound, ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, the ESI-QTOF mass spectrum in positive ion mode shows a prominent peak for the protonated molecule [M+H]⁺ at m/z 233.0920. The fragmentation pattern reveals key daughter ions at m/z 187.0502, 132.0443, 92.0494, and 65.0385, providing valuable structural information.

| Key IR Absorption Bands (cm⁻¹) for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate |

| Functional Group |

| O-H (stretch) |

| C=O (ester stretch) |

| Wavenumber (cm⁻¹) |

| 3204 |

| 1728 |

| Key ESI-MS Fragmentation Data for Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate |

| Ion |

| [M+H]⁺ |

| Fragment 1 |

| Fragment 2 |

| Fragment 3 |

| Fragment 4 |

| m/z |

| 233.0920 |

| 187.0502 |

| 132.0443 |

| 92.0494 |

| 65.0385 |

Single Crystal X-ray Diffraction Studies for Molecular Geometry Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry.

A crystal structure for a derivative, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, has been determined. The compound crystallizes in the monoclinic space group P2₁/c. The analysis of the crystal structure reveals that the phenyl and pyrazole rings are inclined at a dihedral angle of 60.83(5)°. The carboxylate group is nearly coplanar with the pyrazole ring, with a C8-C9-C10-O2 torsion angle of 173.0(1)°. The bond lengths and angles within the molecule are within the expected ranges. The Cambridge Crystallographic Data Centre (CCDC) contains the detailed crystallographic data for this and related structures, which can be accessed for further in-depth analysis.

| Selected Crystallographic Data for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate |

| Parameter |

| Crystal System |

| Space Group |

| a (Å) |

| b (Å) |

| c (Å) |

| β (°) |

| Volume (ų) |

| Z |

| Value |

| Monoclinic |

| P2₁/c |

| 9.5408(16) |

| 9.5827(16) |

| 11.580(2) |

| 105.838(3) |

| 1018.5(3) |

| 4 |

Tautomerism and Isomerism in Pyrazole Carboxylates

Pyrazole carboxylates, particularly those with a hydroxyl group at the 5-position, can exist in different tautomeric forms. The most common tautomers are the hydroxy-pyrazole (OH form), the keto-pyrazole (NH form), and the CH form. The position of the tautomeric equilibrium is influenced by various factors, including the nature of substituents, the solvent, temperature, and the physical state (solid or solution).

For N-unsubstituted pyrazolones, a multitude of tautomeric forms are theoretically possible. Experimental data from IR spectroscopy suggests that in nonpolar solvents, both 5-hydroxy- and 3-hydroxy-pyrazole forms can exist. In less basic solvents like THF and dioxane, small quantities of the 2-pyrazolin-5-one form may also be present.

Studies on 1-substituted pyrazol-5-ones have shown that the relative stability of the tautomers is generally in the order of CH > NH > OH. The presence of electron-donating groups on the C-3 position tends to shift the equilibrium towards the CH form.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. These methods are particularly crucial for studying its various tautomeric and conformational forms, which are often challenging to isolate and characterize experimentally.

This compound can exist in several tautomeric forms, with the most common being the hydroxy (OH), keto (NH), and CH forms. Density Functional Theory (DFT) is a widely used computational method to predict the most stable tautomer and analyze the conformational landscape of each.

DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to perform geometry optimizations of the possible tautomers. These calculations help in determining the equilibrium geometries and relative energies of the different forms in the gas phase and in various solvents, which is crucial as the solvent polarity can significantly influence tautomeric equilibrium. For pyrazolones, studies have shown that the relative stability of tautomers is highly dependent on the substitution pattern and the surrounding medium nih.gov. In nonpolar solvents, the CH or OH forms are often favored, while polar solvents can stabilize the NH form through hydrogen bonding .

The conformational analysis also extends to the orientation of the ethyl carboxylate group. The rotation around the C-C and C-O single bonds of the ester group gives rise to different conformers. DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformations.

Table 1: Theoretical Relative Energies of Pyrazolone (B3327878) Tautomers (Illustrative Data) This table presents illustrative data based on typical findings for pyrazolone derivatives, as specific values for this compound are not available in the cited literature.

| Tautomer | Gas Phase Relative Energy (kcal/mol) | Relative Energy in Water (kcal/mol) |

|---|---|---|

| OH-form | 0.00 (Reference) | 0.00 (Reference) |

| NH-form | +2.5 | -1.5 |

Note: The stability order can vary based on the specific substituents and the computational level of theory.

Beyond identifying stable conformers, DFT calculations are instrumental in evaluating the energy barriers for their interconversion. By locating the transition state structures on the potential energy surface, the activation energy for the conversion between different tautomers or rotamers can be determined. This information is vital for understanding the dynamic behavior of the molecule in solution.

For instance, the proton transfer reactions that interconvert the OH, NH, and CH tautomers can be modeled. The calculated energy barriers provide insight into the kinetics of these tautomerization processes. A high energy barrier would suggest that a particular tautomer, if formed, might be kinetically stable even if it is not the thermodynamic minimum . The solvent effect, often modeled using the Polarizable Continuum Model (PCM), is critical in these calculations as it can significantly alter both the relative stabilities of the tautomers and the energy barriers for their interconversion .

Frontier Molecular Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity nih.gov.

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is typically delocalized over the pyrazole (B372694) ring and the oxygen atom of the hydroxyl group, indicating these are likely sites for electrophilic attack. The LUMO is generally distributed over the pyrazole ring and the carbonyl group of the ester, suggesting these are potential sites for nucleophilic attack.

The HOMO-LUMO energy gap can be used to predict the molecule's reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This information is valuable for understanding the reaction mechanisms in which this compound might participate.

Table 2: Illustrative Frontier Molecular Orbital Energies This table provides representative FMO energy values for pyrazole derivatives based on DFT calculations. Specific values for the title compound would require dedicated computation.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.8 | Electron-accepting ability |

Advanced Intermolecular Interaction Analysis in Crystal Structures

A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC ID: 138637), which allows for detailed analysis of its intermolecular interactions in the solid state nih.gov.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of the molecule in the crystal, and it provides a visual representation of the regions involved in intermolecular contacts.

The surface can be mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions. For a molecule like this compound, strong N-H···O or O-H···N hydrogen bonds are expected to be prominent features in the crystal packing imedpub.comnih.gov.

The theory of Atoms in Molecules (AIM) developed by Bader provides a rigorous method for analyzing the electron density topology to characterize chemical bonds and intermolecular interactions. By locating bond critical points (BCPs) in the electron density, AIM can distinguish between covalent bonds and weaker interactions like hydrogen bonds. The properties of the electron density at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of these interactions.

In Silico Modeling for Biological Activity Prediction

Computational, or in silico, methods are pivotal in modern drug discovery and development. These techniques allow for the prediction of a molecule's biological activity and its pharmacokinetic properties without the need for initial synthesis and in vitro testing. For this compound and its derivatives, various computational studies have been employed to explore their potential as therapeutic agents. These studies often involve the use of quantitative structure-activity relationship (QSAR) models, pharmacophore modeling, and molecular docking simulations to predict how these compounds will interact with biological targets. While extensive research exists for derivatives of the pyrazole scaffold, specific in silico biological activity predictions for the parent compound, this compound, are not extensively detailed in publicly available scientific literature.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding affinity and mode of action of a small molecule, such as this compound, within the binding site of a target protein.

Despite the widespread application of molecular docking for various pyrazole derivatives, which have shown potential as anticancer, anti-inflammatory, and antimicrobial agents, there is a notable lack of specific molecular docking data for this compound in the accessible scientific literature. Research has predominantly focused on more complex derivatives, exploring how different substitutions on the pyrazole ring influence binding to specific biological targets. For instance, studies on related pyrazole compounds have investigated their interactions with targets such as epidermal growth factor receptor (EGFR), dihydrofolate reductase (DHFR), and various kinases. However, the binding energies and specific interactions for the unsubstituted this compound have not been a primary focus of these published studies.

Therefore, a detailed data table of molecular docking studies for this compound with specific biological targets cannot be provided at this time due to the absence of this information in the public domain. Future computational research may shed light on the specific binding interactions of this foundational pyrazole compound.

Chemical Reactivity and Derivatization Studies of Ethyl 5 Hydroxy 1h Pyrazole 3 Carboxylate

Functional Group Transformations and Ester Modifications

The presence of both a hydroxyl group and an ethyl ester group allows for a wide range of modifications. These transformations are crucial for synthesizing diverse pyrazole (B372694) derivatives.

The hydroxyl group can undergo acylation reactions. For instance, treatment of related 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles with acetic anhydride (B1165640) or benzoyl chloride leads to the formation of N-acyl or even N,O-diacyl derivatives, demonstrating the reactivity of the hydroxyl group toward acylation. arkat-usa.orgresearchgate.netresearchgate.net Similarly, the ester group is amenable to various modifications. Alkaline hydrolysis of the ester can convert it into the corresponding carboxylic acid, which is a key intermediate for further derivatization, such as in the synthesis of the drug darolutamide (B1677182) from a related pyrazole. researchgate.netgoogle.com The ester can also be converted into a series of amides by reacting the corresponding carboxylic acid with various amines in the presence of a coupling agent like HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov Furthermore, the ester group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. nih.gov

Table 1: Examples of Functional Group Transformations

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 5-Hydroxy-1H-pyrazole derivative | Acetic Anhydride | O-acylated pyrazole | researchgate.net |

| 5-Hydroxy-1H-pyrazole derivative | Benzoyl Chloride | O-benzoylated pyrazole | researchgate.net |

| Ethyl 5-substituted-1H-pyrazole-3-carboxylate | LiOH or other base | 5-substituted-1H-pyrazole-3-carboxylic acid | researchgate.netnih.gov |

| Ethyl pyrazole-carboxylate derivative | NaBH₄ or LiAlH₄ | (Pyrazol-yl)methanol | nih.gov |

| Pyrazole-carboxylic acid derivative | Amines, HATU | Pyrazole-carboxamide | nih.gov |

Cyclization Reactions Leading to Fused Heterocycles

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is a key precursor for the synthesis of various fused heterocyclic systems, particularly pyrazolopyrimidines. These fused systems are of significant interest in medicinal chemistry. researchgate.net The tautomeric pyrazolone (B3327878) form of the molecule is particularly important in these reactions.

One of the most prominent applications is in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net This is typically achieved through the cyclocondensation reaction of the 5-hydroxypyrazole (or its 5-amino analogue) with β-dicarbonyl compounds or their equivalents, such as pentane-2,4-dione or ethyl acetoacetate. researchgate.netnih.gov The reaction proceeds via the formation of an intermediate, followed by cyclization to yield the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov The regioselectivity of the reaction can be influenced by the nature of the reactants and reaction conditions. researchgate.net

Another important class of fused heterocycles derived from this scaffold are the pyrazolo[3,4-b]pyridines. nih.gov These are often synthesized via multi-component reactions. For example, a one-pot reaction involving a 5-aminopyrazole (a close analogue of the 5-hydroxypyrazole), an aldehyde, and an active methylene (B1212753) compound like ethyl pyruvate (B1213749) can yield substituted pyrazolo[3,4-b]pyridines. nih.govasianpubs.org The Gould-Jacobs reaction, which uses a derivative of diethyl malonate, can also be adapted to synthesize these fused systems from 3-aminopyrazoles. nih.gov

Table 2: Synthesis of Fused Heterocycles

| Fused System | Typical Reactants | Reaction Type | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole, β-dicarbonyl compound (e.g., pentane-2,4-dione) | Cyclocondensation | researchgate.netnih.gov |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole, Aromatic aldehyde, Ethyl pyruvate | Multi-component condensation | asianpubs.org |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs reaction | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Ethyl 5-aminopyrazole-4-carboxylate, Formamide | Cyclization | mdpi.com |

Substitution Reactions on the Pyrazole Ring and Ester Group

The pyrazole ring and the ester group can both undergo substitution reactions, further expanding the synthetic utility of this compound.

The pyrazole ring is susceptible to electrophilic substitution, most commonly at the C4 position. Halogenation is a well-documented example of this reactivity. researchgate.net N-Bromosuccinimide (NBS) can be used to introduce a bromine atom at the C4 position of the pyrazole ring. rsc.org This brominated derivative then serves as a versatile intermediate for further functionalization, such as through palladium-catalyzed Suzuki cross-coupling reactions to introduce aryl substituents at the C4 position. rsc.org

The ester group, as mentioned previously, undergoes nucleophilic acyl substitution. This allows for its conversion to other functional groups like amides and carboxylic acids. nih.gov Additionally, N-alkylation of the pyrazole ring is a common reaction, typically resulting in a mixture of regioisomers depending on the reaction conditions and the substituents on the pyrazole ring. rsc.orgresearchgate.net For asymmetrically substituted 1H-pyrazoles, controlling the regioselectivity of N-alkylation is a key synthetic challenge. rsc.org

Table 3: Substitution Reactions

| Site of Substitution | Reaction | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Pyrazole Ring (C4) | Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-5-hydroxypyrazole derivative | rsc.org |

| Pyrazole Ring (C4) | Suzuki Coupling | Arylboronic acid, Pd catalyst | 4-Aryl-5-hydroxypyrazole derivative | rsc.org |

| Pyrazole Ring (N1) | Alkylation | Alkyl halide, Base | 1-Alkyl-5-hydroxypyrazole derivative | rsc.orgresearchgate.net |

| Ester Group (C3) | Amidation (via acid) | Amine, Coupling agent | Pyrazole-3-carboxamide derivative | nih.gov |

Biological and Pharmacological Research into Ethyl 5 Hydroxy 1h Pyrazole 3 Carboxylate Derivatives

Anti-inflammatory Activity and Related Mechanistic Investigations

Derivatives of the pyrazole (B372694) scaffold are well-documented for their anti-inflammatory properties, with research focusing on their mechanisms of action, which often involve the inhibition of key enzymes in the inflammatory cascade. sci-hub.senih.gov The therapeutic potential of these compounds stems from their ability to modulate the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. sci-hub.senih.gov

A study on a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives demonstrated significant anti-inflammatory effects in a carrageenan-induced rat paw edema model. nih.gov Specifically, compounds Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showed notable activity when compared to the control group, highlighting that specific substitutions on the pyrazole ring can enhance anti-inflammatory potential. nih.gov Another series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates also exhibited significant anti-inflammatory and analgesic activities with a reduced risk of ulcerogenicity compared to the standard drug, diclofenac (B195802) sodium. researchgate.net

The primary mechanism for many pyrazole derivatives involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the arachidonic acid cascade that produces pro-inflammatory eicosanoids. sci-hub.sebohrium.com For instance, certain pyrazole-hydrazone derivatives have shown potent inhibition of both COX-2 and 5-LOX. sci-hub.se The renowned selective COX-2 inhibitor, Celecoxib, features a pyrazole core, underscoring the importance of this scaffold in developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. sci-hub.seresearchgate.net

Furthermore, mechanistic investigations have revealed that some pyrazole derivatives can suppress the production and release of other inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. sci-hub.sebohrium.comnih.gov This multi-targeted approach, interfering with various pathways in the inflammatory process, makes pyrazole derivatives promising candidates for the development of novel anti-inflammatory drugs. nih.gov

Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound Class | Model/Target | Key Findings | Reference(s) |

| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | Carrageenan-induced rat paw edema | Dimethoxyphenyl substituted derivatives showed significant activity. | nih.gov |

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Carrageenan-induced rat paw edema | Exhibited significant anti-inflammatory effects with low ulcerogenic index. | researchgate.net |

| Pyrazole-hydrazone derivatives | COX-2 and 5-LOX enzymes | Showed potent dual inhibition of COX-2 and 5-LOX. | sci-hub.se |

| Pyrazole-containing indolizine (B1195054) derivative | Pro-inflammatory cytokines | Reduced expression of NF-κB, PPAR-γ, and TNF-α. | sci-hub.se |

Antimicrobial Efficacy Against Pathogenic Microorganisms (e.g., Bacteria, Fungi)

Pyrazole carboxylate derivatives have demonstrated significant potential as antimicrobial agents, with studies reporting efficacy against a broad range of pathogenic bacteria and fungi. biointerfaceresearch.comeurekaselect.comresearchgate.net The versatility of the pyrazole ring allows for structural modifications that can be tailored to target specific microbial strains, including those resistant to existing drugs. nih.gov

In terms of antibacterial activity, various pyrazole derivatives have been found to be effective against both Gram-positive and Gram-negative bacteria. srce.hrnih.gov For example, a series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were synthesized and tested against several bacterial strains. srce.hrnih.gov Notably, ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate showed activity against Escherichia coli and Pseudomonas aeruginosa that was nearly comparable to the standard antibiotic ampicillin. srce.hrnih.gov Other studies have identified pyrazole-thiazole hybrids as potent agents against methicillin-resistant Staphylococcus aureus (MRSA), with minimum bactericidal concentration (MBC) values as low as <0.2 μM. nih.gov The proposed mechanism for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov

The antifungal properties of pyrazole derivatives are also well-documented. nih.gov A study focusing on pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives revealed significant activity against several phytopathogenic fungi. nih.govnih.gov One isoxazolol pyrazole carboxylate derivative, in particular, displayed potent activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. nih.govnih.govresearchgate.net Another series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates was screened for antifungal activity, with ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate proving more active than the reference drug fluconazole (B54011) against Candida parapsilosis. srce.hrnih.govresearchgate.net

Table 2: Antimicrobial Activity of Selected Pyrazole Carboxylate Derivatives

| Derivative | Target Organism | Activity Metric | Result | Reference(s) |

| Ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | E. coli | MIC | 0.038 µmol/mL | srce.hrnih.gov |

| Ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | P. aeruginosa | MIC | 0.067 µmol/mL | srce.hrnih.gov |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C. parapsilosis | MIC | 0.015 µmol/mL | srce.hrnih.govresearchgate.net |

| Isoxazolol pyrazole carboxylate 7ai | R. solani | EC50 | 0.37 µg/mL | nih.govnih.govresearchgate.net |

| Isoxazolol pyrazole carboxylate 7ai | A. porri | EC50 | 2.24 µg/mL | nih.gov |

Anticancer Potential and Cell Proliferation Studies

The pyrazole scaffold is a prominent structural motif in the design of novel anticancer agents, with derivatives showing the ability to inhibit cancer cell proliferation through various mechanisms. researchgate.netnih.gov Research has demonstrated the cytotoxicity of these compounds against a wide array of human cancer cell lines. mdpi.comnih.gov

Numerous studies have reported the antiproliferative activity of pyrazole derivatives. For instance, a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were evaluated for their cytotoxic effects on human breast adenocarcinoma (MCF-7) and colon cancer (HCT-116) cell lines. mdpi.com One compound from this series was particularly potent against HCT-116, with an IC50 value of 1.51 μM. mdpi.comnih.gov Another derivative showed excellent activity against MCF-7 cells with an IC50 of 7.68 μM. mdpi.comnih.gov Similarly, pyrazole-naphthalene derivatives have exhibited potent activity against MCF-7 cells, with one compound being five-fold more active than the reference drug cisplatin. mdpi.com In a study on triple-negative breast cancer cells (MDA-MB-468), a pyrazole derivative was found to be significantly more active than Paclitaxel, with IC50 values of 14.97 μM and 6.45 μM after 24 and 48 hours, respectively. nih.gov

The mechanisms underlying the anticancer effects of pyrazole derivatives are diverse and often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.netnih.gov Flow cytometry analyses have shown that certain pyrazole derivatives can arrest the cell cycle at the G2/M phase. nih.gov The induction of apoptosis has been confirmed by observing an increase in the Bax/Bcl-2 ratio and a rise in caspase-3 levels, a key executioner enzyme in the apoptotic pathway. mdpi.comnih.gov Some derivatives trigger apoptosis through the generation of reactive oxygen species (ROS). nih.gov Furthermore, pyrazole derivatives have been designed to inhibit specific molecular targets crucial for cancer cell survival and proliferation, such as tubulin polymerization, protein kinases (e.g., PIM-1, CDK2, PI3 kinase), and heat shock proteins (Hsp90). mdpi.comnih.govmdpi.com

Table 3: Anticancer Activity of Selected Pyrazole Derivatives

| Cell Line | Derivative Class | IC50 Value | Mechanism of Action | Reference(s) |

| HCT-116 (Colon) | Pyrazolo[1,5-a]pyrimidine | 1.51 µM | PIM-1 Inhibition | mdpi.comnih.gov |

| MCF-7 (Breast) | Pyrazolo[1,5-a]pyrimidine | 7.68 µM | PIM-1 Inhibition | mdpi.comnih.gov |

| HepG2 (Liver) | Diarylpyrazole | 0.083 µM | Apoptosis, Hsp90 inhibition | mdpi.com |

| MGC-803 (Gastric) | Tetrahydrothiochromeno[4,3-c]pyrazole | 15.43 µM | G2/M cell cycle arrest, apoptosis | mdpi.com |

| A-549 (Lung) | Pyrazole-imide | 3.22 µM | Not specified | mdpi.com |

| K562 (Leukemia) | Benzofuropyrazole | 0.26 µM | Not specified | mdpi.com |

| MDA-MB-468 (Breast) | Diaryl-dihydropyrazole | 6.45 µM (48h) | Apoptosis via ROS generation, Caspase-3 activation | nih.gov |

Antidiabetic Activity and Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase)

Pyrazole derivatives have emerged as a promising class of compounds for the management of type 2 diabetes mellitus. nih.gov A key therapeutic strategy involves the inhibition of carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase, in the small intestine. nih.govbohrium.com By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia. nih.gov

Several studies have highlighted the potent α-glucosidase inhibitory activity of pyrazole derivatives. nih.govtandfonline.com A study investigating benzothiazine-pyrazole hybrids found one compound to be significantly more active against α-glucosidase, with an IC50 value of 5.8 µM, compared to the standard drug acarbose (B1664774) (IC50 of 58.8 µM). nih.gov Similarly, certain pyrazole hydrazone derivatives have demonstrated potent α-glucosidase inhibition. tandfonline.com Computational and in-silico studies have been employed to understand the structure-activity relationships and to design more effective inhibitors by identifying key interactions with the enzyme's active site. nih.govtandfonline.com

In addition to α-glucosidase, α-amylase is another important target for controlling hyperglycemia. tandfonline.com Dihydropyrazole derivatives have been shown to act as potent α-amylase inhibitors. acs.org A study on novel C-4 sulfenylated pyrazoles reported that several synthesized compounds demonstrated good inhibitory activity against α-amylase, with two compounds displaying higher inhibition than acarbose. nih.gov Furthermore, a novel derivative, ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate, was synthesized and evaluated for its antidiabetic potential, showing inhibition against both α-glucosidase and α-amylase. research-nexus.net Kinetic studies of some of these derivatives have revealed a mixed mode of inhibition for both enzymes. nih.gov

Table 4: Enzyme Inhibitory Activity of Selected Pyrazole Derivatives

| Enzyme Target | Derivative Class | IC50 Value | Reference Drug | Reference(s) |

| α-Glucosidase | Benzothiazine-pyrazole hybrid | 5.8 µM | Acarbose (58.8 µM) | nih.gov |

| α-Glucosidase | Pyrazole hydrazone | 360.4 ± 0.7 µM | Not specified | tandfonline.com |

| α-Glucosidase | 3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one | 0.1 ± 0.005 mg/mL | Acarbose (0.125 mg/mL) | bohrium.com |

| α-Amylase | Thiazolidine-4-one with pyrazole moiety | 90.04% inhibition at 100 µg/mL | Not specified | nih.gov |

| α-Amylase | Dihydropyrazole | Good to excellent activity | Not specified | acs.org |

| α-Amylase | Bis-chalcone derived pyrazole | 42.5% inhibition | Not specified | ajchem-a.com |

Other Emerging Biological Activities of Pyrazole Derivatives

Beyond the well-established anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties, the versatile pyrazole scaffold has been explored for a range of other potential therapeutic applications. researchgate.netnih.gov The unique chemical structure of pyrazole derivatives allows for interaction with various biological targets, leading to a broad spectrum of pharmacological effects. mdpi.comnih.gov

Antioxidant Activity: Several pyrazole derivatives have been identified as having significant antioxidant potential. nih.gov They can act as free radical scavengers, which is beneficial in conditions associated with oxidative stress, such as inflammation and neurodegenerative diseases. nih.gov Certain dihydropyrazole derivatives, for example, have demonstrated good to excellent antioxidant activities in various assays. acs.org

Antiviral Activity: The pyrazole nucleus is a component of compounds that have been investigated for antiviral properties. researchgate.net Research has indicated that some derivatives show promise as agents against various viruses. biointerfaceresearch.com

Neuroprotective and Anticonvulsant Activities: The therapeutic potential of pyrazole derivatives extends to the central nervous system. researchgate.net Studies have explored their neuroprotective effects, suggesting they could be candidates for treating neurodegenerative disorders. researchgate.net Additionally, certain pyrazole compounds have been reported to possess anticonvulsant activity. nih.gov

Antitubercular Activity: In the search for new treatments for tuberculosis, pyrazole derivatives have been synthesized and evaluated. mdpi.com Some of these compounds have shown promising activity against Mycobacterium tuberculosis, making them valuable leads in the development of new anti-TB drugs. mdpi.com

This continuous exploration into the diverse biological activities of pyrazole derivatives underscores their importance as a "privileged scaffold" in medicinal chemistry, with the potential to yield novel therapeutic agents for a wide variety of diseases. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies in Pyrazole Carboxylate Research

Impact of Substituent Variation on Biological Efficacy

The biological profile of pyrazole (B372694) carboxylates can be significantly altered by modifying the substituents at various positions on the pyrazole ring. The nature, size, and electronic properties of these substituents play a pivotal role in the molecule's ability to interact with biological targets.

Research into a library of pyrazole-based analogues has demonstrated that strategic modifications can lead to potent cytotoxic agents against human colorectal cancer cell lines. mdpi.com For instance, in a series of ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates, the type and position of substituents on the aryl rings were found to be critical for activity. The introduction of a fluorine atom, a common bioisostere in medicinal chemistry, had a notable impact. It was observed that compounds containing a 4-fluorophenyl group at the C3 position and a phenyl group at the C4 position of the pyrazole ring exhibited the highest activity. mdpi.com This highlights that even subtle changes, such as the placement of a halogen, can significantly influence the biological outcome.

The electronic properties of substituents are also a key factor. Studies on pyrazole benzimidazolone derivatives have shown that both electron-donating groups (like methyl) and electron-withdrawing groups (like chloro) can enhance antioxidant activity compared to an unsubstituted phenyl ring. nih.gov The inclusion of these groups in the para position of a phenyl ring attached to the pyrazole core resulted in a marked increase in antioxidant efficacy. nih.gov This suggests that substituents can modulate the electronic environment of the pyrazole scaffold to optimize its interaction with biological targets or its ability to scavenge reactive oxygen species.

The following table summarizes the impact of different substituents on the biological activity of selected pyrazole derivatives, based on published research findings.

| Compound Series | Substituent Modification | Position | Observed Impact on Biological Activity |

| Pyrazole Benzimidazolone Derivatives nih.gov | Unsubstituted Phenyl | Phenyl group on pyrazole | Baseline antioxidant activity (IC50 = 56.55 ± 0.10 µM) |

| Pyrazole Benzimidazolone Derivatives nih.gov | Methyl (Electron-donating) | para-position of Phenyl group | Increased antioxidant activity (IC50 = 12.47 ± 0.02 µM) |

| Pyrazole Benzimidazolone Derivatives nih.gov | Chloro (Electron-withdrawing) | para-position of Phenyl group | Increased antioxidant activity (IC50 = 12.82 ± 0.10 µM) |

| Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates mdpi.com | 4-Fluorophenyl and Phenyl | C3 and C4 of pyrazole ring | Most potent cytotoxic activity in the series |

These findings underscore the importance of systematic substituent variation in optimizing the therapeutic properties of pyrazole carboxylates.

Stereochemical Influence on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of pharmacological activity. Chiral molecules, which are non-superimposable on their mirror images (enantiomers), can exhibit significantly different biological effects. This is because biological targets like enzymes and receptors are themselves chiral and often interact stereoselectively with drug molecules. mdpi.com

In the context of pyrazole derivatives, the introduction of a chiral center can lead to enantiomers with distinct pharmacological and pharmacokinetic profiles. mdpi.com For example, research on novel chiral pyrazole derivatives developed as potent phosphodiesterase 4 (PDE4) inhibitors has highlighted the importance of asymmetric synthesis to obtain the desired stereoisomer. nih.gov The specific spatial orientation of substituents is crucial for effective binding to the chiral active site of the enzyme.

Similarly, a study on pyrazole-5-carboxamides designed as agricultural pesticides found that the biological activity resided primarily in one enantiomer. The (S)-enantiomer of a particular compound, (S)-4a-14, was identified as a promising candidate for pesticide development, indicating a clear stereochemical preference for its biological target. nih.gov

While the enantiomers of a chiral drug have identical physical and chemical properties in an achiral environment, their interactions with chiral biological macromolecules can differ substantially. This can lead to variations in:

Pharmacodynamics: One enantiomer may bind with high affinity to a receptor, eliciting a therapeutic response, while the other may have low affinity or even bind to a different receptor, potentially causing side effects.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can be different due to stereoselective interactions with metabolic enzymes and transport proteins. mdpi.com

Therefore, controlling the stereochemistry of pyrazole carboxylate derivatives is a key strategy in drug design to enhance therapeutic efficacy and improve safety profiles.

Computational Approaches to SAR Elucidation

In addition to experimental synthesis and biological testing, computational chemistry has become an indispensable tool for elucidating the SAR of pyrazole derivatives. researchgate.net These methods provide valuable insights into molecular behavior and interactions, helping to rationalize experimental findings and guide the design of new compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent computational tool used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. By developing statistical models, QSAR can predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts. This approach helps to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the biological potency of pyrazole derivatives.

Molecular docking is another powerful technique used to predict the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For pyrazole-carboxamides bearing a sulfonamide moiety, molecular docking and dynamics simulations have been used to investigate their binding modes with human carbonic anhydrase isoenzymes. These simulations can reveal crucial information about the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-receptor complex. This understanding is vital for explaining the observed activity of different derivatives and for designing new molecules with improved binding affinity.

These computational approaches offer a cost-effective and efficient way to explore the vast chemical space of pyrazole carboxylates, accelerating the discovery of new therapeutic agents. researchgate.net

Future Directions and Research Opportunities in Pyrazole Carboxylate Chemistry

Development of Novel Synthetic Strategies for Enhanced Efficiency

One promising area is the refinement of one-pot synthesis methods. For instance, the preparation of a related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, has been achieved through a one-pot, two-component reaction of phenyl hydrazine (B178648) and dimethylacetylene dicarboxylate (DMAD). mdpi.com This approach, which involves refluxing the reactants for a short period, streamlines the process by eliminating the need to isolate intermediates. mdpi.com Applying and optimizing similar one-pot strategies for ethyl 5-hydroxy-1H-pyrazole-3-carboxylate and its derivatives could significantly enhance manufacturing efficiency.

Another avenue involves the use of alternative starting materials and catalysts. A common synthesis route for ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives involves the reaction of diethyl oxalate (B1200264) with acetophenone (B1666503) derivatives to form an intermediate, which is then cyclized with hydrazine hydrate (B1144303) in glacial acetic acid. nih.gov Future work could explore a wider range of dicarbonyl compounds and hydrazine derivatives to create a diverse library of pyrazole (B372694) carboxylates. Furthermore, investigating novel catalysts could lead to milder reaction conditions and improved regioselectivity, which is crucial when synthesizing specific isomers. nih.gov

The table below compares various synthetic approaches, highlighting the potential for future enhancements.

| Synthetic Strategy | Key Reactants | Advantages | Potential for Improvement |

| Classical Condensation nih.gov | Diethyl oxalate, Substituted acetophenones, Hydrazine hydrate | Well-established, versatile for creating substituted derivatives. | Multi-step process, may require purification of intermediates. |

| One-Pot Synthesis mdpi.com | Phenyl hydrazine, Dimethylacetylene dicarboxylate (DMAD) | Reduced reaction time, simplified procedure, fewer waste streams. | Optimization for different substrates, catalyst development. |

| Transamination-Cyclization nih.gov | Diethyl [(dimethylamino)methylene]malonate, Arylhydrazines | Good control over regioselectivity for certain isomers. | Exploration of different catalysts to improve yields and broaden scope. |

Advanced Computational Design for Targeted Therapeutic Agents

The integration of computational chemistry and molecular modeling has revolutionized drug discovery. These in silico techniques allow for the rational design of molecules with high affinity and selectivity for specific biological targets, thereby reducing the time and cost associated with traditional trial-and-error screening.

For pyrazole carboxylates, computational design can be instrumental in developing targeted therapeutic agents. A notable example is the in silico evaluation of various 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates as potential inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an enzyme crucial for the malaria parasite. nih.gov By simulating the binding of these pyrazole derivatives within the enzyme's active site, researchers can predict their inhibitory potential and guide the synthesis of the most promising candidates. nih.gov This approach allows for the pre-screening of virtual compounds, prioritizing those with the highest predicted efficacy.

Future research will likely involve the use of more sophisticated computational methods, such as molecular dynamics simulations and free energy calculations, to gain a deeper understanding of the interactions between pyrazole carboxylates and their target proteins. This can help in designing derivatives of this compound that are optimized for specific therapeutic purposes, whether as enzyme inhibitors, receptor antagonists, or modulators of other biological pathways. nih.gov

The following table outlines key computational techniques and their applications in the design of pyrazole-based therapeutics.

| Computational Technique | Application in Pyrazole Drug Design | Example |

| Molecular Docking | Predicting the binding mode and affinity of pyrazole derivatives to a target protein's active site. | Screening pyrazole carboxylates against P. falciparum dihydroorotate dehydrogenase (PfDHODH). nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the chemical structure of pyrazole compounds with their biological activity. | Identifying key structural features required for anti-inflammatory or antimicrobial activity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a pyrazole ligand within a protein binding site over time to assess stability and interactions. | Understanding the conformational changes in a target protein upon binding of a pyrazole inhibitor. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups in a pyrazole molecule required for biological activity. | Designing novel pyrazole scaffolds that fit a known pharmacophore for a specific therapeutic target. |

Exploration of Undiscovered Biological Applications and Mechanisms

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netontosight.ainih.gov However, the full therapeutic potential of the this compound framework and its derivatives is likely yet to be fully realized.

Future research should focus on screening this class of compounds against a broader range of biological targets. While anti-inflammatory activity has been noted in some substituted pyrazole carboxylates, exploring their efficacy in models of other inflammatory conditions, such as autoimmune diseases, could be a fruitful endeavor. nih.govresearchgate.net Similarly, while general antimicrobial properties have been observed in the pyrazole class, systematic investigation against multi-drug resistant bacterial and fungal strains is warranted. nih.gov

Beyond identifying new applications, understanding the underlying mechanisms of action is critical. Many pyrazole compounds function as enzyme inhibitors, but their effects on other cellular processes, such as signal transduction pathways, gene expression, and protein-protein interactions, are less understood. nih.gov Investigating these alternative mechanisms could uncover novel therapeutic strategies. For example, exploring the potential of pyrazole carboxylates to modulate CNS pathways could lead to treatments for neurodegenerative disorders, an area where other pyrazole derivatives have shown initial promise. nih.gov

The table below summarizes known activities of the broader pyrazole class, suggesting avenues for future investigation for derivatives of this compound.

| Known Biological Activity of Pyrazole Derivatives | Potential Future Research Direction |

| Anti-inflammatory nih.gov | Investigation into specific inflammatory pathways (e.g., cytokine inhibition) and chronic inflammatory diseases. |

| Anticancer nih.gov | Screening against a wider panel of cancer cell lines; studying effects on angiogenesis and metastasis. |

| Antimicrobial nih.gov | Testing against drug-resistant pathogens; exploring mechanisms to overcome resistance. |

| Antiviral nih.gov | Evaluating efficacy against emerging viral threats and understanding the mechanism of viral replication inhibition. |

| Neuroprotective pharmatutor.org | Designing derivatives that can cross the blood-brain barrier; testing in models of Alzheimer's and Parkinson's disease. |

Green Chemistry Approaches in Pyrazole Carboxylate Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. The synthesis of pyrazole carboxylates presents several opportunities for the incorporation of more sustainable practices.

A key focus is the use of environmentally benign solvents. Many traditional organic reactions utilize volatile and often toxic solvents. Research into the synthesis of related heterocyclic compounds has demonstrated the feasibility of using greener alternatives like ethanol (B145695), ethyl acetate, or cyclopentyl methyl ether (CPME), which have lower toxicity and environmental persistence. mdpi.com Future synthetic routes for this compound should prioritize the use of such solvents.

Another green approach is the development of syntheses that minimize waste by avoiding complex purification steps like column chromatography. mdpi.com Designing reactions where the desired product precipitates directly from the reaction mixture can significantly simplify work-up and reduce solvent consumption. mdpi.com Furthermore, the use of energy-efficient techniques, such as ultrasound-assisted synthesis, can reduce reaction times and energy usage, contributing to a more sustainable process. researchgate.net

The table below outlines key green chemistry principles and their potential application in the synthesis of pyrazole carboxylates.

| Green Chemistry Principle | Application in Pyrazole Carboxylate Synthesis |

| Safer Solvents and Auxiliaries | Replacing traditional solvents like dichloromethane (B109758) with greener alternatives like ethanol or CPME. mdpi.com |

| Waste Prevention | Developing one-pot reactions and processes where the product crystallizes directly from the reaction medium, avoiding chromatographic purification. mdpi.commdpi.com |

| Design for Energy Efficiency | Utilizing methods like ultrasound irradiation to decrease reaction times and lower energy consumption. researchgate.net |

| Use of Catalysis | Employing non-toxic, recyclable catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. mdpi.com |

Q & A

Q. How do researchers design crystallization trials for this compound to obtain high-quality single crystals?

Q. What statistical approaches resolve batch-to-batch variability in synthetic yields?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.